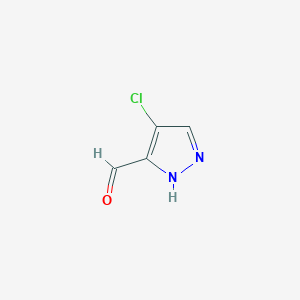
3-(dimethoxymethyl)-6-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- is an organic compound with a complex structure that includes a cyclohexene ring, a dimethoxymethyl group, and a hydroxyisopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- typically involves multiple steps. One common method includes the initial formation of the cyclohexene ring followed by the introduction of the dimethoxymethyl and hydroxyisopropyl groups through specific reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: A simpler compound with a similar cyclohexene ring structure.
3-(Dimethoxymethyl)-2-cyclohexen-1-one: Similar but lacks the hydroxyisopropyl group.
6-(1-Hydroxy-1-methylethyl)-2-cyclohexen-1-one: Similar but lacks the dimethoxymethyl group.
Uniqueness
What sets 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- apart is the combination of functional groups that confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific chemical behaviors are desired.
Properties
CAS No. |
144918-16-1 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
3-(dimethoxymethyl)-6-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O4/c1-12(2,14)9-6-5-8(7-10(9)13)11(15-3)16-4/h7,9,11,14H,5-6H2,1-4H3 |
InChI Key |
JHHDVOQJGNFLRX-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCC(=CC1=O)C(OC)OC)O |
Canonical SMILES |
CC(C)(C1CCC(=CC1=O)C(OC)OC)O |
Synonyms |
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


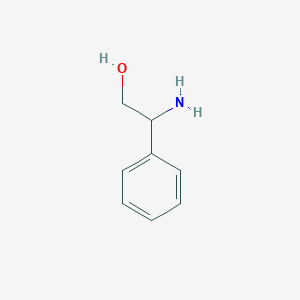

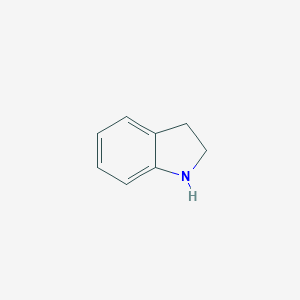

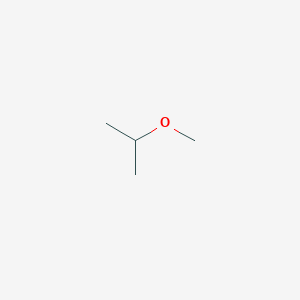
![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)
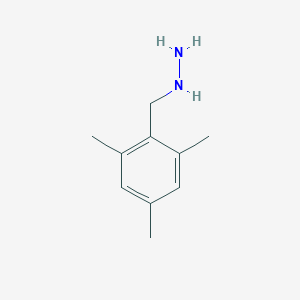
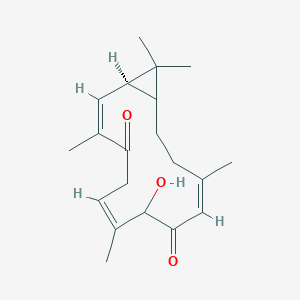
![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)
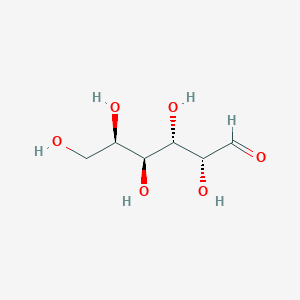
![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)
